6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and phthalazine moieties in its structure contributes to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the triazolophthalazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolophthalazine derivatives.
Substitution: Formation of substituted triazolophthalazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of urease enzyme by binding to its active site, thereby preventing the hydrolysis of urea. This inhibition is facilitated by hydrogen bonding and π-π interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl[1,2,4]triazolo[3,4-a]phthalazine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to various biological targets .
Properties
Molecular Formula |
C11H9ClN4 |
---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
6-chloro-3-ethyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C11H9ClN4/c1-2-9-13-14-11-8-6-4-3-5-7(8)10(12)15-16(9)11/h3-6H,2H2,1H3 |
InChI Key |
XJIMFWNSKGDPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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